(R)-RO5263397
Description
Properties
IUPAC Name |
(4R)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H]2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, also known by its CAS number 1357266-80-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11FN2O
- Molecular Weight : 194.21 g/mol
- Chemical Structure : The compound features a dihydrooxazole ring and a fluorinated aromatic moiety, which are critical for its biological activity.
The compound acts primarily as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . This receptor is involved in various neurotransmission pathways, including dopaminergic and serotonergic signaling. Activation of TAAR1 by this compound can lead to significant physiological effects, including modulation of mood and behavior.
Neuropharmacological Effects
Studies have demonstrated that compounds activating TAAR1 can influence behaviors associated with addiction and eating disorders. For example, RO-5256390, a related compound, has shown efficacy in reducing binge-like eating behavior in animal models. This suggests that (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may have therapeutic potential in treating such disorders.
Study 1: Anticancer Activity
A study examined the anticancer properties of fluorinated derivatives similar to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine. Results indicated that these compounds could inhibit cell proliferation in various cancer types without exhibiting a biphasic dose-response relationship . This finding is crucial as it suggests a more straightforward therapeutic application compared to other agents that show variable efficacy at different concentrations.
Study 2: Behavioral Impact
In an investigation into the role of TAAR1 agonists in modulating compulsive behaviors, it was found that certain compounds could significantly alter dopaminergic signaling pathways. This alteration was linked to changes in feeding behavior in rodent models. Given the structural similarities to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is plausible that this compound may exhibit comparable effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
TAAR1 Agonists
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) :
- The (S)-enantiomer exhibits high selectivity for TAAR1, with partial agonist activity (EC₅₀ = 30 nM in cAMP assays) and minimal off-target effects on adrenergic receptors. It suppresses GABAergic neuron firing in the rostral medial tegmental nucleus (RMTg), implicating TAAR1 in stress regulation .
- Pharmacokinetic studies in humans revealed significant inter-individual variability due to UGT2B10 polymorphisms, highlighting metabolic stability challenges .
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine (RO5203648) :
(S)-4-((S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-amine (RO5256390) :
Psychoactive Aminorex Analogues
- 4,4'-DMAR (4-Methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine): A stimulant new psychoactive substance (NPS) linked to 26 fatalities in Europe (2013–2015) due to cardiotoxicity and hyperthermia . Acts as a monoamine reuptake inhibitor (IC₅₀ = 0.5–2.0 μM for DAT, SERT, NET), unlike TAAR1-selective agonists. The para-methylphenyl group confers metabolic resistance, prolonging toxicity .
- Aminorex (5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine): Prototypical oxazoline stimulant associated with pulmonary hypertension. Lacks the 3-fluoro and 2-methyl substituents of the target compound, resulting in weaker TAAR1 interaction and stronger norepinephrine release .
Comparative Data Table
Key Structural Determinants of Activity
- Substituent Position: 3-Fluoro and 2-methyl groups in (R/S)-target compound enhance TAAR1 selectivity over monoamine transporters, unlike 4,4'-DMAR’s para-methylphenyl group, which favors transporter inhibition .
- Chirality: The (S)-enantiomer (RO5263397) shows TAAR1 activity, while the (R)-form’s effects remain uncharacterized. Enantiomeric differences in aminorex analogues (e.g., (±)-cis-4,4'-DMAR) correlate with toxicity severity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
